N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Properties
Molecular Formula |
C18H21ClN4O2S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-18(2,3)16-21-22-17(26-16)20-15(25)12-8-14(24)23(10-12)9-11-6-4-5-7-13(11)19/h4-7,12H,8-10H2,1-3H3,(H,20,22,25) |
InChI Key |
SUICIPRSRSSGPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in the synthesis may include tert-butylamine, chlorobenzyl chloride, and various coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide include other thiadiazole derivatives with different substituents. Examples may include:
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
The uniqueness of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
